molecular formula C16H20N2O2S B415027 Methyl 6-methyl-2-(4-(isopropyl)phenyl)-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate CAS No. 313960-57-5

Methyl 6-methyl-2-(4-(isopropyl)phenyl)-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate

Cat. No. B415027
CAS RN: 313960-57-5
M. Wt: 304.4g/mol
InChI Key: STMGOBCLEKBNFQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The diazine ring provides a rigid, planar core to the molecule, while the various functional groups attached to it would influence its overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the thioxo group might make the compound susceptible to reactions with nucleophiles, while the diazine ring might undergo reactions typical of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the diazine ring might confer stability, while the various functional groups could influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study and application of this compound could be a potential area of research, given its complex structure and the presence of several functional groups. It might be of interest in fields like medicinal chemistry or materials science .

properties

IUPAC Name

methyl 6-methyl-4-(4-propan-2-ylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-9(2)11-5-7-12(8-6-11)14-13(15(19)20-4)10(3)17-16(21)18-14/h5-9,14H,1-4H3,(H2,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMGOBCLEKBNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-methyl-2-(4-(isopropyl)phenyl)-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate

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